molecular formula C18H21N3O B7056541 1-(3,3-Dimethyl-1,2-dihydroinden-1-yl)-3-(3-methylpyridin-4-yl)urea

1-(3,3-Dimethyl-1,2-dihydroinden-1-yl)-3-(3-methylpyridin-4-yl)urea

Cat. No.: B7056541
M. Wt: 295.4 g/mol
InChI Key: SAYRWBXPJYYGRE-UHFFFAOYSA-N
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Description

1-(3,3-Dimethyl-1,2-dihydroinden-1-yl)-3-(3-methylpyridin-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indene moiety and a pyridine ring connected via a urea linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(3,3-Dimethyl-1,2-dihydroinden-1-yl)-3-(3-methylpyridin-4-yl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Pyridine Derivative Synthesis: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Urea Linkage Formation: The final step involves the reaction of the indene and pyridine derivatives with an isocyanate to form the urea linkage. This step typically requires mild reaction conditions and can be catalyzed by a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(3,3-Dimethyl-1,2-dihydroinden-1-yl)-3-(3-methylpyridin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

1-(3,3-Dimethyl-1,2-dihydroinden-1-yl)-3-(3-methylpyridin-4-yl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethyl-1,2-dihydroinden-1-yl)-3-(3-methylpyridin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3,3-Dimethyl-1,2-dihydroinden-1-yl)-3-(3-methylpyridin-4-yl)urea can be compared with other similar compounds, such as:

    1-(3,3-Dimethyl-1,2-dihydroinden-1-yl)-3-(4-methylpyridin-2-yl)urea: This compound has a similar structure but with a different substitution pattern on the pyridine ring, leading to different chemical and biological properties.

    1-(3,3-Dimethyl-1,2-dihydroinden-1-yl)-3-(3-chloropyridin-4-yl)urea: The presence of a chlorine atom on the pyridine ring can significantly alter the compound’s reactivity and biological activity.

    1-(3,3-Dimethyl-1,2-dihydroinden-1-yl)-3-(3-methoxypyridin-4-yl)urea: The methoxy group on the pyridine ring can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the resulting balance of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3,3-dimethyl-1,2-dihydroinden-1-yl)-3-(3-methylpyridin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-12-11-19-9-8-15(12)20-17(22)21-16-10-18(2,3)14-7-5-4-6-13(14)16/h4-9,11,16H,10H2,1-3H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYRWBXPJYYGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)NC2CC(C3=CC=CC=C23)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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